5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine
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Overview
Description
5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine typically involves the following steps:
Formation of 2-Methyl-1H-imidazole: This can be achieved through the cyclization of glyoxal and ammonia in the presence of an acid catalyst.
Alkylation: The 2-Methyl-1H-imidazole is then alkylated with 1-bromopentane under basic conditions to form 5-(2-Methyl-1H-imidazol-1-yl)pentane.
Amination: Finally, the 5-(2-Methyl-1H-imidazol-1-yl)pentane undergoes amination using ammonia or an amine source to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. The amine group can form hydrogen bonds, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid
- 2-(5-Nitro-1H-imidazol-1-yl)ethanol
Uniqueness
5-(2-Methyl-1H-imidazol-1-yl)pentan-1-amine is unique due to its specific structural features, such as the pentan-1-amine chain and the 2-methyl substitution on the imidazole ring. These structural elements confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
78881-19-3 |
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Molecular Formula |
C9H17N3 |
Molecular Weight |
167.25 g/mol |
IUPAC Name |
5-(2-methylimidazol-1-yl)pentan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-9-11-6-8-12(9)7-4-2-3-5-10/h6,8H,2-5,7,10H2,1H3 |
InChI Key |
HIRBFQJESFSLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCCCCN |
Origin of Product |
United States |
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